N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzodioxine ring system, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Difluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using difluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the difluorophenyl and benzodioxine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium cyanide for nucleophilic substitution; halogenated reagents for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The cyano and difluorophenyl groups play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide
- N-[Cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide is unique due to its benzodioxine ring system, which imparts stability and versatility in chemical reactions. The presence of both cyano and difluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-12-2-3-13(14(19)6-12)15(7-20)21-17(22)10-1-4-16-11(5-10)8-23-9-24-16/h1-6,15H,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANWXDQYJCCMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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